2-[(3-Ethoxypropyl)amino]nicotinic acid
Description
2-[(3-Ethoxypropyl)amino]nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid backbone substituted at the 2-position with a (3-ethoxypropyl)amino group. The compound’s structure consists of a three-carbon propyl chain attached to the amino group, with an ethoxy (-OCH₂CH₃) moiety at the terminal carbon (position 3 of the propyl chain). This substitution pattern introduces both hydrophilic (carboxylic acid, amino) and hydrophobic (ethoxypropyl) regions, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
2-(3-ethoxypropylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-8-4-7-13-10-9(11(14)15)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRCTDCKBOVJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Ethoxypropyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 3-ethoxypropylamine under controlled conditions. The reaction is carried out
Biological Activity
2-[(3-Ethoxypropyl)amino]nicotinic acid is a derivative of nicotinic acid that has garnered interest due to its potential biological activities. This compound is characterized by the presence of an ethoxypropyl amine group, which may influence its pharmacological properties. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . This structure includes a pyridine ring characteristic of nicotinic acids, with an ethoxypropyl side chain that may enhance solubility and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to affect cell cycle regulation and promote programmed cell death in certain cancer cell lines .
The biological effects of this compound are thought to arise from its interaction with various molecular targets:
- Receptor Binding : The compound may bind to nicotinic acetylcholine receptors, influencing neurotransmitter release and cellular signaling pathways.
- Enzyme Inhibition : It potentially inhibits enzymes involved in key metabolic processes, leading to altered cellular functions and enhanced therapeutic effects against pathogens and tumors .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
- Cancer Cell Line Studies : In research involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicotinic acid derivatives exhibit diverse biological activities, often modulated by substituent variations. Below is a comparative analysis of 2-[(3-Ethoxypropyl)amino]nicotinic acid with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Solubility: The ethoxypropyl group in this compound introduces moderate hydrophobicity compared to the methoxypropyl analog (2-[(3-Methoxypropyl)amino]isonicotinic acid), which has a shorter alkoxy chain and higher aqueous solubility . Aromatic substituents, such as in 2-[(4-Ethoxyphenyl)amino]nicotinic acid, reduce solubility due to increased lipophilicity from the phenyl ring .
Bioactivity Implications: The pyridinylmethyl group in 2-((Pyridin-4-ylmethyl)amino)nicotinic acid (similarity score 0.99) may enhance binding to enzymes or receptors via π-stacking, whereas alkyl chains (e.g., ethoxypropyl) could improve membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
